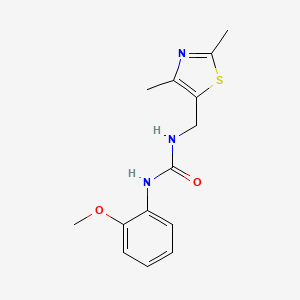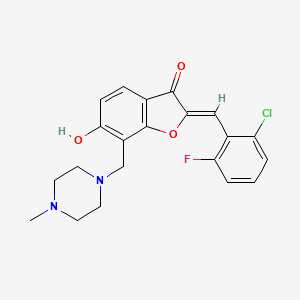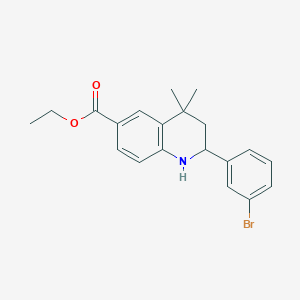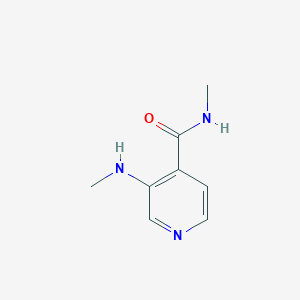
2-Fluoro-4-morpholinoaniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-morpholinoaniline hydrochloride, also known by its CAS number 1187582-49-5, is a chemical compound with the molecular formula C10H14ClFN2O . It has a molecular weight of 232.68 g/mol .
Synthesis Analysis
The synthesis of similar compounds, such as 3-fluoro-4-morpholinoaniline derivatives, has been reported in the literature . The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid and was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions .Molecular Structure Analysis
The InChI code for 2-Fluoro-4-morpholinoaniline hydrochloride is1S/C10H13FN2O.ClH/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H . The Canonical SMILES is C1COCCN1C2=CC(=C(C=C2)N)F.Cl . Physical And Chemical Properties Analysis
2-Fluoro-4-morpholinoaniline hydrochloride has a molecular weight of 232.68 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 232.0778689 g/mol . The topological polar surface area is 38.5 Ų .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
A study conducted by Janakiramudu et al. (2017) outlined the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate closely related to 2-Fluoro-4-morpholinoaniline dihydrochloride. These compounds demonstrated significant antimicrobial and antifungal potency, highlighting the derivative's potential in developing new antimicrobial agents. The sulfonamide derivatives, in particular, showed potent antifungal activity, indicating the chemical framework's versatility in biological applications (Janakiramudu et al., 2017).
Molecular Docking and Biological Activity
The same study also employed molecular docking to predict the orientation and affinity of these synthesized compounds at the active enzyme sites. Compounds with high binding affinities demonstrated good correlation with the in vitro antimicrobial screening results, further emphasizing the role of such chemical intermediates in designing biologically active molecules.
Structural Analysis and Characterization
Another area of research involves the experimental and theoretical analysis of intermolecular interactions in derivatives of 1,2,4-triazoles, where fluoro and chloro derivatives were synthesized and characterized. This research underscores the importance of structural analysis in understanding the properties and potential applications of such compounds in biological systems (Shukla et al., 2014).
Synthesis of Novel Compounds
Research by Sathe et al. (2011) involved synthesizing fluorinated benzothiazolo imidazole compounds, showcasing the versatility of fluoro-aniline derivatives in accessing a variety of chemically novel structures with promising antimicrobial activity (Sathe et al., 2011).
Mécanisme D'action
Target of Action
Related compounds have been shown to exhibit antibacterial properties, suggesting potential targets within bacterial cells .
Mode of Action
Similar compounds have been found to inhibit dna gyrase enzyme, which is essential for bacterial dna replication .
Biochemical Pathways
Inhibition of dna gyrase enzyme can disrupt bacterial dna replication, leading to cell death .
Result of Action
Related compounds have demonstrated significant antibacterial activity, suggesting that this compound may also exhibit similar effects .
Propriétés
IUPAC Name |
2-fluoro-4-morpholin-4-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.2ClH/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13;;/h1-2,7H,3-6,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUAOWGHYUIEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-morpholinoaniline dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2981827.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2981829.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2981830.png)


![3-[2-(Methylsulfonimidoyl)ethyl]cyclobutan-1-ol;hydrochloride](/img/structure/B2981836.png)
![1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2981838.png)





methanone](/img/structure/B2981847.png)
![(Z)-ethyl 1-butyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981849.png)